molecular formula C12H16N2O4 B12503181 1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12503181
M. Wt: 252.27 g/mol
InChI Key: RACLJRZVZWFTSX-UHFFFAOYSA-N
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Description

1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid is a synthetic organic compound that features a pyridine ring substituted with a tert-butylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with tert-butyl isocyanate and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyridine derivatives .

Scientific Research Applications

1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: 1-[(tert-butylcarbamoyl)methyl]-6-oxopyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13-9(15)7-14-6-8(11(17)18)4-5-10(14)16/h4-6H,7H2,1-3H3,(H,13,15)(H,17,18)

InChI Key

RACLJRZVZWFTSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C=CC1=O)C(=O)O

Origin of Product

United States

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